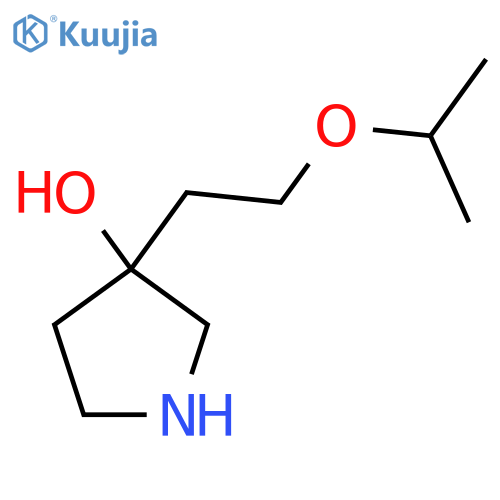Cas no 2229121-89-3 (3-2-(propan-2-yloxy)ethylpyrrolidin-3-ol)

2229121-89-3 structure
商品名:3-2-(propan-2-yloxy)ethylpyrrolidin-3-ol
3-2-(propan-2-yloxy)ethylpyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-2-(propan-2-yloxy)ethylpyrrolidin-3-ol
- 3-[2-(propan-2-yloxy)ethyl]pyrrolidin-3-ol
- 2229121-89-3
- EN300-1770299
-
- インチ: 1S/C9H19NO2/c1-8(2)12-6-4-9(11)3-5-10-7-9/h8,10-11H,3-7H2,1-2H3
- InChIKey: KYXPEPZORWXUEQ-UHFFFAOYSA-N
- ほほえんだ: OC1(CCOC(C)C)CNCC1
計算された属性
- せいみつぶんしりょう: 173.141578849g/mol
- どういたいしつりょう: 173.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
3-2-(propan-2-yloxy)ethylpyrrolidin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1770299-0.1g |
3-[2-(propan-2-yloxy)ethyl]pyrrolidin-3-ol |
2229121-89-3 | 0.1g |
$943.0 | 2023-09-20 | ||
| Enamine | EN300-1770299-0.25g |
3-[2-(propan-2-yloxy)ethyl]pyrrolidin-3-ol |
2229121-89-3 | 0.25g |
$985.0 | 2023-09-20 | ||
| Enamine | EN300-1770299-10g |
3-[2-(propan-2-yloxy)ethyl]pyrrolidin-3-ol |
2229121-89-3 | 10g |
$4606.0 | 2023-09-20 | ||
| Enamine | EN300-1770299-1.0g |
3-[2-(propan-2-yloxy)ethyl]pyrrolidin-3-ol |
2229121-89-3 | 1g |
$1070.0 | 2023-06-03 | ||
| Enamine | EN300-1770299-0.5g |
3-[2-(propan-2-yloxy)ethyl]pyrrolidin-3-ol |
2229121-89-3 | 0.5g |
$1027.0 | 2023-09-20 | ||
| Enamine | EN300-1770299-1g |
3-[2-(propan-2-yloxy)ethyl]pyrrolidin-3-ol |
2229121-89-3 | 1g |
$1070.0 | 2023-09-20 | ||
| Enamine | EN300-1770299-5g |
3-[2-(propan-2-yloxy)ethyl]pyrrolidin-3-ol |
2229121-89-3 | 5g |
$3105.0 | 2023-09-20 | ||
| Enamine | EN300-1770299-2.5g |
3-[2-(propan-2-yloxy)ethyl]pyrrolidin-3-ol |
2229121-89-3 | 2.5g |
$2100.0 | 2023-09-20 | ||
| Enamine | EN300-1770299-0.05g |
3-[2-(propan-2-yloxy)ethyl]pyrrolidin-3-ol |
2229121-89-3 | 0.05g |
$900.0 | 2023-09-20 | ||
| Enamine | EN300-1770299-5.0g |
3-[2-(propan-2-yloxy)ethyl]pyrrolidin-3-ol |
2229121-89-3 | 5g |
$3105.0 | 2023-06-03 |
3-2-(propan-2-yloxy)ethylpyrrolidin-3-ol 関連文献
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
2229121-89-3 (3-2-(propan-2-yloxy)ethylpyrrolidin-3-ol) 関連製品
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬